3-(3,4-二氟苯基)氮杂环丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

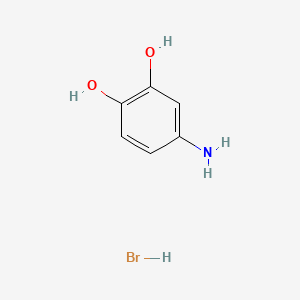

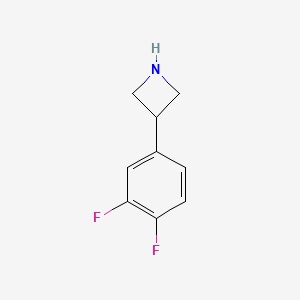

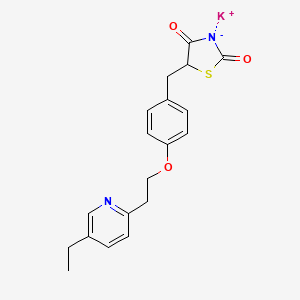

“3-(3,4-Difluorophenyl)azetidine” is a chemical compound with the molecular formula C9H9F2N . It is also known as 3-[(3,4-difluorophenyl)methyl]azetidine hydrochloride . The compound has a molecular weight of 169.171 Da .

Synthesis Analysis

Azetidines are synthesized through various methods. A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines .

Molecular Structure Analysis

The molecular structure of “3-(3,4-Difluorophenyl)azetidine” consists of a four-membered azetidine ring with a 3,4-difluorophenyl group attached .

Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which makes them excellent candidates for ring-opening and expansion reactions .

Physical And Chemical Properties Analysis

“3-(3,4-Difluorophenyl)azetidine” is a powder with a purity of 95%. It is stored at a temperature of 4 degrees Celsius .

科学研究应用

Synthesis and Functionalization

Azetidines, including 3-(3,4-difluorophenyl)azetidine, are valuable motifs in drug discovery due to their unique chemical space accessibility. They can be synthesized through various routes, including cycloadditions, nucleophilic additions, and ring-expansion reactions. These compounds exhibit remarkable reactivity towards electrophiles and nucleophiles, enabling the synthesis of a wide range of functionalized derivatives. For instance, azetidines are precursors to β-lactams, which are crucial for developing antibiotics and other biologically active compounds. Azetidin-2-ones, a closely related class, have shown applications as cholesterol absorption inhibitors and enzyme inhibitors, highlighting their versatility in medicinal chemistry (Singh, D’hooghe, & Kimpe, 2008).

Catalysis in Synthesis

The synthesis of 3,3-diarylazetidines demonstrates the utility of azetidines in accessing underexplored chemical spaces for drug discovery. A notable method involves the calcium(II)-catalyzed Friedel-Crafts reaction, showcasing the importance of the azetidine scaffold in facilitating the synthesis of complex, drug-like molecules. This process highlights the reactivity and functionalization potential of azetidines, making them valuable for constructing pharmacologically relevant structures (Denis et al., 2018).

Advances in Synthetic Strategies

Recent advancements in the synthetic strategies of azetidines underscore their immense reactivity and potential in creating highly functionalized molecules. These strategies emphasize the versatility of azetidines as heterocyclic synthons in medicinal chemistry, showcasing their role in peptidomimetic, nucleic acid chemistry, and catalytic processes (Mehra, Lumb, Anand, & Kumar, 2017).

Antioxidant Activity of Derivatives

The investigation into the antioxidant potential of Schiff bases and azetidines derived from phenyl urea derivatives highlights the chemical diversity and biological relevance of the azetidine scaffold. These compounds display moderate to significant antioxidant effects, contributing to the understanding of azetidines and their derivatives in medicinal chemistry (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).

安全和危害

未来方向

Azetidines are prevalent structural motifs found in various biologically active compounds. Their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore their synthetic use .

属性

IUPAC Name |

3-(3,4-difluorophenyl)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-8-2-1-6(3-9(8)11)7-4-12-5-7/h1-3,7,12H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUZNOLGWDTJKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747626 |

Source

|

| Record name | 3-(3,4-Difluorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Difluorophenyl)azetidine | |

CAS RN |

1203797-46-9 |

Source

|

| Record name | 3-(3,4-Difluorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7H-[1,3]Dioxolo[4,5-g][2,1]benzoxazole](/img/structure/B584602.png)

![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide](/img/structure/B584603.png)

![2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584608.png)

![2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584611.png)

![Sodium 5-{[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino}-3-[2-(4,5-dimethyl-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonate (2/1)](/img/structure/B584612.png)

![1-[(E)-(3-Pentyl-1H-inden-1-ylidene)methyl]naphthalene](/img/structure/B584618.png)